![molecular formula C12H22F2N2O B1478166 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine CAS No. 2098133-31-2](/img/structure/B1478166.png)
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines can be synthesized through various methods. For instance, one method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give intermediate derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For instance, thermal decomposition can lead to the release of irritating gases and vapors .Scientific Research Applications
Chemistry and Pharmacokinetics
Compounds structurally related to 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine, such as Bilastine, demonstrate significant pharmacological activity. Bilastine, a next-generation antihistamine, showcases the importance of hydrophilic carboxylic substituents and potent H1 receptor binding affinity, leading to a longer duration of action (Sharma, Hatware, Bhadane, & Patil, 2021). This highlights the compound's utility in allergic conditions and its pharmacokinetic properties.
Nucleophilic Aromatic Substitution
Research on nucleophilic aromatic substitution mechanisms provides insights into the chemical reactions of compounds like piperidine with nitro-group containing aromatic compounds, offering a quantitative yield and insights into reaction kinetics without base or acid catalysis (Pietra & Vitali, 1972). This foundational chemistry is crucial for understanding the reactions and potential modifications of related piperidine compounds.
Therapeutic Applications and Drug Design
Piperazine and piperidine derivatives are central to the design of various therapeutic agents, showcasing a wide range of applications from antipsychotic to antiviral and anti-inflammatory drugs. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, underscoring the flexibility and importance of this scaffold in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Piperidine Alkaloids in Medicinal Chemistry
The diversity of piperidine alkaloids derived from natural sources, such as Pinus species, has considerable medicinal importance. These compounds are actively explored for their therapeutic potential, illustrating the broad scope of piperidine and its derivatives in pharmacological research (Singh et al., 2021).
Mechanism of Action
Target of action
Piperidines and pyrrolidines are often used as building blocks in the design of drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Biochemical pathways
Piperidines and pyrrolidines can be involved in a variety of biochemical pathways, depending on their specific structures and targets . .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
4-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O/c1-2-17-8-11-7-12(13,14)9-16(11)10-3-5-15-6-4-10/h10-11,15H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMDMTOZGLXRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C2CCNCC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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